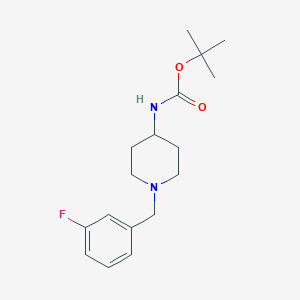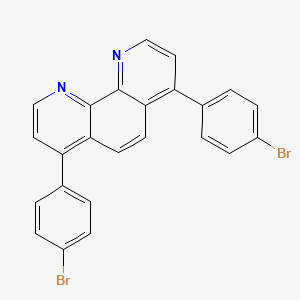
4,7-Bis(4-bromophenyl)-1,10-phenanthroline
Descripción general
Descripción
4,7-Bis(4-bromophenyl)-1,10-phenanthroline is a compound of interest in various fields of scientific research due to its unique structural and chemical properties It is a derivative of phenanthroline, a heterocyclic organic compound, and features bromine atoms attached to phenyl groups at the 4 and 7 positions of the phenanthroline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline typically involves the bromination of 4,7-diphenyl-1,10-phenanthroline. This can be achieved through a reaction with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(4-bromophenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.
Oxidation and Reduction: The phenanthroline core can undergo redox reactions, which can be useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol.
Redox Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products
Substitution Products: Derivatives with various functional groups replacing the bromine atoms.
Coupling Products: Extended aromatic systems or polymers.
Redox Products: Oxidized or reduced forms of the phenanthroline core.
Aplicaciones Científicas De Investigación
4,7-Bis(4-bromophenyl)-1,10-phenanthroline has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form coordination complexes with transition metals, which can have applications in catalysis and materials science.
Materials Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
Biological Research: Investigated for its potential as a fluorescent probe or sensor for detecting metal ions and other analytes.
Medicinal Chemistry: Explored for its potential anti-tumor activity and other therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline largely depends on its role in specific applications:
Coordination Complexes: Acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms, which can influence the electronic properties and reactivity of the metal center.
Fluorescent Probes: The compound’s structure allows it to interact with specific analytes, leading to changes in its fluorescence properties, which can be used for detection and sensing.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-1,10-phenanthroline: Similar structure but lacks the phenyl groups, which can affect its reactivity and applications.
4,7-Diphenyl-1,10-phenanthroline: Lacks the bromine atoms, which can limit its use in substitution and coupling reactions.
4,7-Bis(4-bromophenyl)ethynyl-1,10-phenanthroline:
Uniqueness
4,7-Bis(4-bromophenyl)-1,10-phenanthroline is unique due to the presence of both bromine and phenyl groups, which provide a balance of reactivity and stability. This makes it a versatile building block for various chemical syntheses and applications in different fields of research.
Propiedades
IUPAC Name |
4,7-bis(4-bromophenyl)-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMOXHIAPMJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596011 | |
| Record name | 4,7-Bis(4-bromophenyl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97802-08-9 | |
| Record name | 4,7-Bis(4-bromophenyl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the phase transition of 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1, 10]phenanthroline?
A1: Understanding the phase transition behavior of organic compounds like 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1, 10]phenanthroline is crucial for various applications. For example, it can inform the development of organic electronic devices where the compound's performance is directly related to its solid-state packing and ability to transition between different phases. []
Q2: What techniques were likely used to study the structure and phase transition of 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1, 10]phenanthroline in this research?
A2: While the abstract doesn't specify the techniques, studies of this nature often employ methods like X-ray diffraction to determine the crystal structure, and thermal analysis techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) to investigate phase transitions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
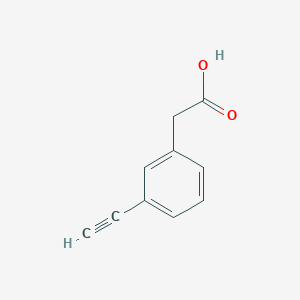
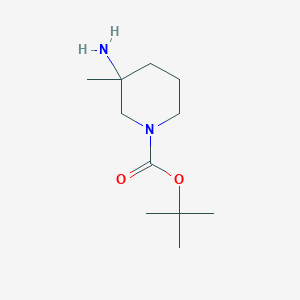
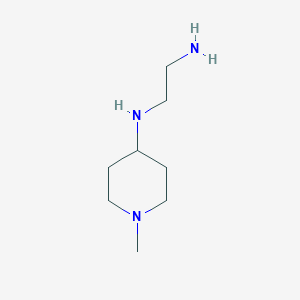
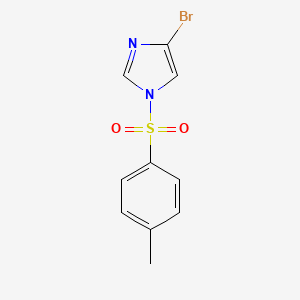
![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)
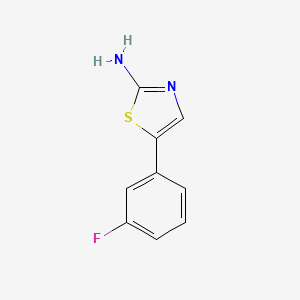
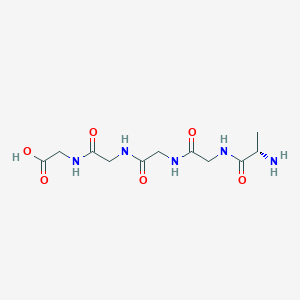
![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)
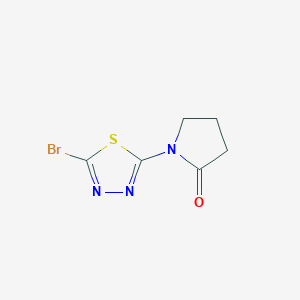
![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)
